2,6-dichloro-3-methylbenzene-1-sulfonyl chloride
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Overview
Description
2,6-dichloro-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O2S. It is a derivative of benzene, featuring two chlorine atoms, a methyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,6-dichloro-3-methylbenzene. This can be achieved through the reaction of 2,6-dichloro-3-methylbenzene with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonylation processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form sulfonamides or sulfonic acids.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Sulfonamides, sulfonate esters, and sulfonyl thiols.
Reduction: Sulfonamides and sulfonic acids.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
2,6-dichloro-3-methylbenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichloro-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichlorobenzene-1-sulfonyl chloride
- 3,5-dichlorobenzene-1-sulfonyl chloride
- 2,6-dichlorobenzene-1-sulfonyl chloride
Uniqueness
2,6-dichloro-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. This structural uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2,6-dichloro-3-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-2-3-5(8)7(6(4)9)13(10,11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECQULFAAYGDDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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